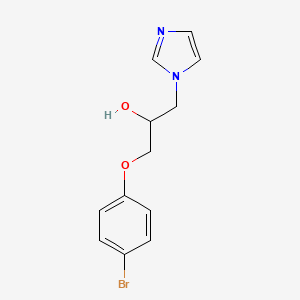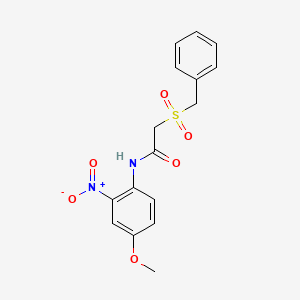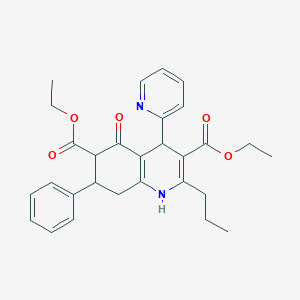
1-(4-bromophenoxy)-3-(1H-imidazol-1-yl)-2-propanol
Vue d'ensemble
Description
1-(4-bromophenoxy)-3-(1H-imidazol-1-yl)-2-propanol, also known as carvedilol, is a beta-blocker medication used for the treatment of various cardiovascular diseases, such as hypertension and heart failure. This compound was first synthesized in 1978 and has since become a popular drug due to its diverse pharmacological effects.
Mécanisme D'action
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and contractility. This results in a decrease in cardiac output and blood pressure, which is beneficial for patients with hypertension and heart failure. Additionally, 1-(4-bromophenoxy)-3-(1H-imidazol-1-yl)-2-propanol has antioxidant properties that help to protect the heart from oxidative stress and damage.
Biochemical and Physiological Effects
Carvedilol has been shown to have several biochemical and physiological effects on the cardiovascular system. It reduces the production of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes, which helps to protect the heart from oxidative stress. Carvedilol also improves endothelial function, reduces inflammation, and inhibits the proliferation of smooth muscle cells in the blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has several advantages for lab experiments, including its well-established pharmacological profile and availability in the market. However, it also has some limitations, such as its low solubility in water and the potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for the research on 1-(4-bromophenoxy)-3-(1H-imidazol-1-yl)-2-propanol. One area of interest is the development of new formulations or delivery methods that improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic effects on other diseases, such as cancer and neurodegenerative disorders. Additionally, the mechanisms underlying its antioxidant properties and its effects on mitochondrial function are still not fully understood and require further investigation.
Applications De Recherche Scientifique
Carvedilol has been extensively studied for its pharmacological effects on the cardiovascular system. It has been shown to have a unique pharmacological profile, with both beta-blocking and antioxidant properties. This makes it an effective treatment for various cardiovascular diseases, such as hypertension, heart failure, and myocardial infarction.
Propriétés
IUPAC Name |
1-(4-bromophenoxy)-3-imidazol-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-10-1-3-12(4-2-10)17-8-11(16)7-15-6-5-14-9-15/h1-6,9,11,16H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHVUOLSNKPIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CN2C=CN=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649302 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{2-[5-(1-allyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B4110078.png)
![4-[(8-chloro-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4110086.png)

![3-(4-chlorophenyl)-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B4110100.png)
![1,3,7-trimethyl-8-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4110112.png)


![7-(1-naphthyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B4110127.png)
![6-methyl-3-[2-methyl-5-(1-pyrrolidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4110130.png)
![5-(2,4-dichlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4110134.png)
![N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3,4-dimethoxybenzamide](/img/structure/B4110145.png)
![N-cyclopentyl-2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4110160.png)
